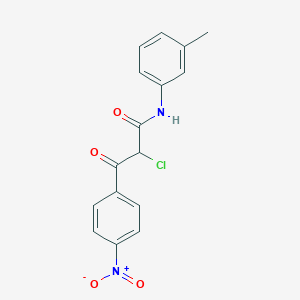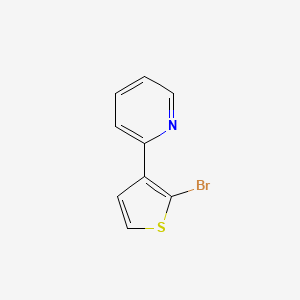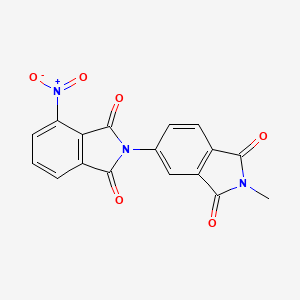
3-(3-Chloro-1H-1,2,4-triazol-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-1H-1,2,4-triazol-1-yl)propan-1-ol is a chemical compound with the molecular formula C5H8ClN3O. It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a chloro-substituted triazole ring attached to a propanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-1H-1,2,4-triazol-1-yl)propan-1-ol typically involves the reaction of 3-chloro-1H-1,2,4-triazole with an appropriate propanol derivative. One common method is the nucleophilic substitution reaction where 3-chloro-1H-1,2,4-triazole reacts with 3-chloropropanol under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-1H-1,2,4-triazol-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a carbonyl compound.
Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazole derivatives.
Substitution: The chloro group in the triazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in the presence of a suitable solvent.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(3-Chloro-1H-1,2,4-triazol-1-yl)propanal.
Reduction: Formation of 3-(3-Chloro-1,2-dihydro-1H-1,2,4-triazol-1-yl)propan-1-ol.
Substitution: Formation of 3-(3-substituted-1H-1,2,4-triazol-1-yl)propan-1-ol derivatives.
Scientific Research Applications
3-(3-Chloro-1H-1,2,4-triazol-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-1H-1,2,4-triazol-1-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the chloro group can enhance the compound’s binding affinity to specific targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Itraconazole: 4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan
Uniqueness
3-(3-Chloro-1H-1,2,4-triazol-1-yl)propan-1-ol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Unlike fluconazole and itraconazole, which are primarily used as antifungal agents, this compound has broader applications in various fields, including chemistry and materials science.
Properties
Molecular Formula |
C5H8ClN3O |
|---|---|
Molecular Weight |
161.59 g/mol |
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C5H8ClN3O/c6-5-7-4-9(8-5)2-1-3-10/h4,10H,1-3H2 |
InChI Key |
YWEVSHQZKIHKFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1CCCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile](/img/structure/B11713276.png)
![(5E)-2-(2-chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11713279.png)



![N,N'-hexane-1,6-diylbis(2-{2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-ylidene}hydrazinecarboxamide)](/img/structure/B11713293.png)
![1-(Benzylthio)-4-[4-(benzylthio)phenoxy]benzene](/img/structure/B11713305.png)


![3-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713320.png)


![N-[4-(hexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4-(4-pentylcyclohexyl)benzamide](/img/structure/B11713333.png)

